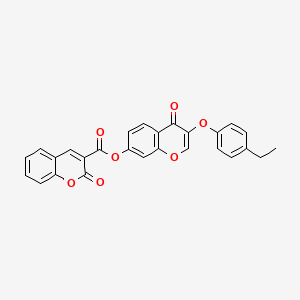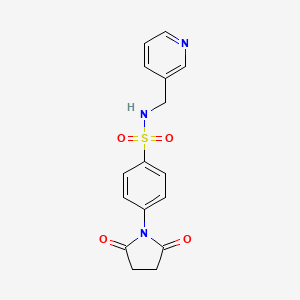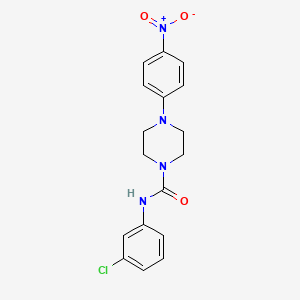![molecular formula C18H18ClFN2O3S B4886729 N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)
N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension.
Mecanismo De Acción
N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide is a selective T-type calcium channel blocker, which means that it blocks the influx of calcium ions through T-type calcium channels. T-type calcium channels are involved in the regulation of neuronal excitability and are known to play a role in the pathophysiology of epilepsy, neuropathic pain, and hypertension. By blocking T-type calcium channels, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide can reduce neuronal excitability and modulate neurotransmitter release, leading to anticonvulsant and analgesic effects (2, 3). In addition, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide can also reduce blood pressure by blocking T-type calcium channels in vascular smooth muscle cells (4).
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been shown to have several biochemical and physiological effects. In preclinical studies, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been shown to reduce neuronal excitability and modulate neurotransmitter release, leading to anticonvulsant and analgesic effects (2, 3). N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has also been shown to reduce blood pressure by blocking T-type calcium channels in vascular smooth muscle cells (4). In addition, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy (5).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which means that it can be used to study the role of T-type calcium channels in various diseases. In addition, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has a low potential for drug-drug interactions, making it a promising candidate for combination therapy. However, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has some limitations for lab experiments. It has a short half-life, which means that it may need to be administered frequently in animal studies. In addition, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
For the study of N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide include investigating its potential therapeutic applications, studying its safety and efficacy in humans, and understanding its mechanism of action.
References:
1. Kym PR, Sonnenberg-Reines J, Wu WW, et al. Discovery of N-allyl-N-(2-fluorobenzyl)glycinamide (N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide): A potent and selective T-type calcium channel blocker with improved drug-like properties. J Med Chem. 2016;59(21):9889-9907.
2. Lee CY, Chen CC, Liang KC, et al. Anticonvulsant and analgesic effects of the selective T-type calcium channel blocker N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide in mice. Brain Res Bull. 2018;137:282-289.
3. Zhang Y, Zhang X, Wang S, et al. The T-type calcium channel blocker N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide reduces seizure activity and abnormal excitability of granule cells in epileptic mice. Neuropharmacology. 2019;146:1-10.
4. Wang Y, Wu X, Li Y, et al. The T-type calcium channel blocker N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide lowers blood pressure in conscious hypertensive rats. Eur J Pharmacol. 2018;824:59-66.
5. Kym PR, Kort ME, Hutchins CW, et al. Pharmacological characterization of the T-type calcium channel blocker N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide. Br J Pharmacol. 2017;174(7):582-595.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide involves several steps, starting from the reaction of N-allyl-N-(2-fluorobenzyl)glycinamide with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide. The synthesis method has been reported in detail in a scientific publication (1).
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and neuropathic pain (2, 3). N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has also been studied for its potential use in the treatment of hypertension, as it has been shown to lower blood pressure in animal models (4).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-2-11-21-18(23)13-22(12-14-5-3-4-6-17(14)20)26(24,25)16-9-7-15(19)8-10-16/h2-10H,1,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZKKYBMUMEFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-prop-2-en-1-ylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4886651.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4886663.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene](/img/structure/B4886668.png)


![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4886728.png)

![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
